molecular formula C9H16ClN5 B12056466 Trietazine D5 100 microg/mL in Acetone

Trietazine D5 100 microg/mL in Acetone

Cat. No.: B12056466
M. Wt: 234.74 g/mol
InChI Key: HFBWPRKWDIRYNX-SGEUAGPISA-N
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Description

Trietazine D5 100 micrograms per milliliter in Acetone: is a deuterated form of Trietazine, a triazine herbicide. Deuterated compounds are often used in scientific research as internal standards in mass spectrometry due to their stability and distinguishable mass. Trietazine D5 is dissolved in acetone, a common solvent, to create a solution with a concentration of 100 micrograms per milliliter.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trietazine D5 involves the incorporation of deuterium atoms into the Trietazine molecule. This can be achieved through various methods, including catalytic deuteration, where a catalyst is used to replace hydrogen atoms with deuterium. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange.

Industrial Production Methods

Industrial production of Trietazine D5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the high pressures and temperatures required for catalytic deuteration. Quality control measures are in place to ensure the purity and concentration of the final product.

Chemical Reactions Analysis

Types of Reactions

Trietazine D5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Trietazine D5 may produce hydroxylated derivatives, while reduction may yield deuterated amines.

Scientific Research Applications

Trietazine D5 is widely used in scientific research due to its stability and distinguishable mass. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry to quantify the concentration of Trietazine in environmental samples.

    Biology: Employed in studies to understand the metabolism and degradation of triazine herbicides in biological systems.

    Medicine: Investigated for its potential effects on human health and its role as a contaminant in drinking water.

    Industry: Used in the development of analytical methods for the detection and quantification of triazine herbicides in various matrices.

Mechanism of Action

The mechanism of action of Trietazine D5 involves its interaction with specific molecular targets. In plants, Trietazine inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately leading to the death of the plant. In scientific research, the deuterated form is used to trace the metabolic pathways and degradation products of Trietazine.

Comparison with Similar Compounds

Similar Compounds

    Atrazine D5: Another deuterated triazine herbicide used as an internal standard in mass spectrometry.

    Simazine D5: Similar to Trietazine D5, used in environmental analysis and research.

Uniqueness

Trietazine D5 is unique due to its specific molecular structure and the presence of deuterium atoms, which provide stability and a distinguishable mass. This makes it particularly useful in analytical chemistry and environmental research, where precise quantification and identification are essential.

Properties

Molecular Formula

C9H16ClN5

Molecular Weight

234.74 g/mol

IUPAC Name

6-chloro-2-N,2-N-diethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14)/i1D3,4D2

InChI Key

HFBWPRKWDIRYNX-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)N(CC)CC

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CC)CC

Origin of Product

United States

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